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Compound of Interest

4-(4-Aminophenyl)-N,N-
Compound Name:

dimethylbenzamide
CAS No.: 166386-41-0
Cat. No.: B581844

Get Quote

Executive Summary & Core Identity

4-(4-Aminophenyl)-N,N-dimethylbenzamide is a privileged chemical scaffold and fluorescent
probe characterized by a "push-pull" biphenyl system. It features an electron-donating primary
amine (-NH2) and an electron-withdrawing dimethylamide (-CONMez) linked via a conjugated
biphenyl core.

While often categorized as a pharmaceutical intermediate, its specific utility lies in two distinct
mechanistic domains:[2]

o Epigenetic Modulation (Fragment-Based): It serves as the minimal pharmacophore for DNA
Methyltransferase (DNMT) and Sirtuin (SIRT) inhibitors, mimicking the biaryl core of potent
drugs like SGI-1027.

o Fluorescence Sensing: It acts as a sensitive Intramolecular Charge Transfer (ICT) probe,
detecting microenvironmental polarity changes (e.g., in protein binding pockets or amyloid
fibrils).
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Chemical Identity

« CAS Number: 166386-41-0[1][2][3]

e Synonyms: 4'-Amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide; Dimethyl-4'-amino-4-
biphenylcarboxamide.

e Molecular Formula: CisH16N20[3]

e Molecular Weight: 240.30 g/mol [3]

Mechanism of Action (MoA)

The compound operates through dual mechanisms depending on the application context.

A. Biological Mechanism: Epigenetic Pharmacophore

The biphenyl-amide scaffold is a structural mimic of the "linker" region found in several
epigenetic modulators.

o DNMT Inhibition: The molecule acts as a fragment analog of SGI-1027, a quinoline-based
DNMT inhibitor. The biphenyl core intercalates into the DNA minor groove or occupies the
catalytic pocket of DNMT1/3A, displacing the cofactor S-adenosylmethionine (SAM) or the
cytosine substrate.

e SIRT Inhibition: The N,N-dimethylbenzamide moiety is a known zinc-chelating or
hydrophobic pocket binder in Sirtuin (SIRT1/2) enzymes, preventing deacetylation of
histones (e.g., H3K9ac, H4K16ac).

B. Photophysical Mechanism: Twisted Intramolecular
Charge Transfer (TICT)

Upon excitation, the electron density shifts from the amino group (donor) to the amide group
(acceptor) across the biphenyl bridge.

o State 1 (Planar): Highly fluorescent in non-polar solvents.
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o State 2 (Twisted): In polar solvents (like water), the biphenyl bond rotates, leading to a non-
radiative "twisted" state (TICT), quenching fluorescence.

» Application: This sensitivity makes it an excellent "turn-on" probe when it binds to
hydrophobic protein pockets (restoring planarity and fluorescence).
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Caption: Dual mechanistic pathways: Epigenetic enzyme inhibition (Red) and Solvatochromic
fluorescence sensing (Green).

Comparative Analysis

This section objectively compares the product against its full-drug parent (SGI-1027) and a
standard fluorescent probe (PRODAN).
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Research
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*Note: As a fragment, it exhibits weaker inhibition than the full drug but is critical for identifying

binding hotspots.

Experimental Protocols for Confirmation
Experiment A: Confirming Solvatochromic Mechanism
(Fluorescence)

Objective: Validate the "push-pull" ICT mechanism by measuring emission shifts in solvents of

varying polarity.

Reagents:

e Compound stock (10 mM in DMSO).
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e Solvents: Toluene (Non-polar), Dichloromethane (DCM), Ethanol, PBS (Polar).

Protocol:

Dilution: Prepare 10 uM working solutions of the compound in each solvent.

Spectroscopy: Set excitation wavelength (

) to 330 nm (absorption max).

Measurement: Record emission spectra from 350 nm to 600 nm.

Analysis:

o Expected Result: In Toluene, emission peak is sharp and blue-shifted (~380-400 nm). In
Ethanol/PBS, emission is red-shifted (~450-500 nm) and intensity significantly decreases
(quenching).

o Interpretation: A Red Shift with increasing solvent polarity confirms the Intramolecular
Charge Transfer (ICT) mechanism.

Experiment B: DNMT1 Inhibition Assay (Fragment
Screening)

Objective: Confirm the biological activity of the biphenyl scaffold against DNA
Methyltransferase 1.

Reagents:

e Recombinant Human DNMTL1.

e Substrate: Poly(dl-dC) or hemimethylated DNA.

o Cofactor: S-adenosyl-L-[methyl-3H]methionine (SAM).

Protocol:
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e Incubation: Mix DNMT1 (1 U) with the compound (titrate 0.1 uM — 100 uM) in assay buffer
(50 mM Tris-HCI, pH 7.5, 1 mM EDTA, 5% glycerol).

o Start Reaction: Add DNA substrate and H-SAM.

» Time Course: Incubate at 37°C for 60 minutes.

o Termination: Stop reaction with 10% TCA (Trichloroacetic acid).

« Filtration: Filter onto DEAE filter mats, wash to remove unbound 3H-SAM.

» Quantification: Measure incorporated 3H-methyl via liquid scintillation counting.
o Data Processing: Plot % Inhibition vs. Log[Concentration] to determine ICso.

o Success Criteria: >30% inhibition at 100 uM confirms the scaffold's validity as a hit for
FBDD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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